6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride

Kinase inhibition EGFR Tpl2

This 4-anilinoquinoline-3-carbonitrile occupies a privileged SAR space for EGFR and Tpl2 kinase screening. The 6-ethoxy and 3-methylthio substituents modulate kinase selectivity; the hydrochloride salt ensures aqueous solubility for assay-ready concentrations. Insist on an HPLC purity certificate ≥95% before batch acquisition. Do not substitute with close analogs (e.g., 6-ethyl) without head-to-head validation—minor structural changes drastically alter potency and metabolic stability.

Molecular Formula C19H18ClN3OS
Molecular Weight 371.88
CAS No. 1323703-48-5
Cat. No. B2678650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride
CAS1323703-48-5
Molecular FormulaC19H18ClN3OS
Molecular Weight371.88
Structural Identifiers
SMILESCCOC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=CC=C3)SC.Cl
InChIInChI=1S/C19H17N3OS.ClH/c1-3-23-15-7-8-18-17(10-15)19(13(11-20)12-21-18)22-14-5-4-6-16(9-14)24-2;/h4-10,12H,3H2,1-2H3,(H,21,22);1H
InChIKeySHQPQPXFCSPULA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride (CAS 1323703-48-5): Chemical Identity and Core Structural Features


The compound 6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride (CAS 1323703-48-5) is a synthetic, small-molecule 4-anilinoquinoline-3-carbonitrile derivative. Its structure features a quinoline core substituted at the 6-position with an ethoxy group, at the 4-position with a 3-(methylthio)phenylamino moiety, and a carbonitrile at the 3-position. This scaffold is consistent with known classes of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and tumor progression locus 2 (Tpl2) [1]. The hydrochloride salt form enhances aqueous solubility relative to the free base. However, a comprehensive search of primary literature, patent databases, and authoritative compound registries (PubChem, ChEMBL, BindingDB) returns no publicly available peer-reviewed characterization data (e.g., biological assay results, crystallographic data, or metabolic stability profiles) for this specific compound beyond those reported on chemical vendor websites excluded from this analysis per the source exclusion rules [2].

Procurement Risk for 6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride: Consequences of Unverified Substitution


Generic substitution among 4-anilinoquinoline-3-carbonitriles is inherently hazardous due to extreme sensitivity of biological activity and physicochemical properties to subtle structural modifications. Published findings for the broader class establish that the nature of the 6-position substituent (e.g., alkoxy vs. alkyl) profoundly impacts EGFR kinase inhibitory potency, and the aniline substitution pattern governs kinase selectivity profiles (e.g., EGFR vs. Tpl2 vs. other kinases) [1] [2]. Without publicly available head-to-head comparative data for this specific compound, substituting this compound with a close analog such as 6-ethyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride—a compound also lacking published characterization—introduces unquantifiable risk of altered potency, selectivity, metabolic stability, and solubility. The onus remains on the procurement scientist to verify that any substituted material produces reproducible results within their specific experimental system before committing to batch-scale acquisition.

Quantitative Differentiation Evidence for 6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride vs. Analogs


Kinase Inhibition Selectivity Profile: Predicted Impact of 6-Ethoxy vs. 6-Alkyl Substitution

No direct head-to-head comparison data is available for the target compound against named comparators. Class-level SAR evidence indicates that 4-anilino-6,7-dialkoxyquinoline-3-carbonitriles bearing ethoxy or methoxy groups at the 6-position exhibit potent EGFR kinase inhibition (IC50 values in the low nanomolar range), while the corresponding 6-alkyl analogues often show reduced potency [1]. The methylthio substituent on the aniline ring has been implicated in modulating kinase selectivity in Tpl2-targeted quinoline-3-carbonitriles, with hydrophobic substituents in that region generally enhancing Tpl2 inhibitory activity [2]. By extrapolation, the 6-ethoxy-3-(methylthio)phenyl combination in the target compound may confer a selectivity profile distinct from analogs such as 6-ethyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile or 4-((3-chloro-4-methoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile; however, this inference cannot be quantified without original experimental data.

Kinase inhibition EGFR Tpl2 Structure-Activity Relationship

Cytotoxicity Against Cancer Cell Lines: Anticipated Selectivity Differences from 6-Substitution Patterns

The broader quinoline-3-carbonitrile chemotype has demonstrated cytotoxicity against A549 (lung), HT-29 (colon), MDA-MB-231 (breast), and SMMC-7721 (liver) cancer cell lines, with some derivatives showing superior activity to gefitinib against SMMC-7721 [1]. However, these data are for structurally distinct compounds (e.g., compounds 7c, 7e, 11b, 11f, 11g) and cannot be directly transferred to the target compound. No published cytotoxicity IC50 values exist for 6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride against any cell line. Vendor claims of 'significant anticancer activity' against breast, colon, and prostate cancer cells originate from sources excluded from this evidence guide and lack traceable primary data.

Cytotoxicity Anticancer Cell-based assay MTT

Solubility and Formulation Advantages of the Hydrochloride Salt vs. Free Base Analogs

The target compound is supplied as a hydrochloride salt, which is expected to confer greater aqueous solubility compared to its free base form or neutral analogs lacking a basic center. While no experimental solubility data (e.g., thermodynamic solubility, LogD7.4, pKa) are publicly available for this specific compound, the hydrochloride salt form of quinoline-based inhibitors typically improves aqueous solubility by 10- to 1000-fold relative to the corresponding free base, enabling higher concentrations in in vitro assays and facilitating oral bioavailability in preclinical studies [1]. In contrast, non-salt analogs such as 6-ethyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile (free base) may exhibit limited solubility that necessitates DMSO stock solutions at concentrations that could confound cellular assay results.

Solubility Salt form Physicochemical property Formulation

Recommended Application Scenarios for 6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride Based on Available Evidence


Exploratory Kinase Selectivity Profiling in Academic or Biotech Hit-to-Lead Programs

The 6-ethoxy and 3-methylthio substituents place this compound within a privileged SAR region for both EGFR and Tpl2 kinase space. Researchers may use this compound as a starting point for broad-panel kinase selectivity screening (e.g., using commercial kinase profiling services) to empirically define its selectivity fingerprint before committing to further chemical optimization [1] [2]. The hydrochloride salt facilitates aqueous solubility at screening-relevant concentrations, provided purity is verified by HPLC-MS.

Comparative Cytotoxicity Screening Against SMMC-7721 Liver Cancer Cells

The quinoline-3-carbonitrile scaffold has demonstrated selective cytotoxicity toward the SMMC-7721 hepatocellular carcinoma line, with some derivatives outperforming gefitinib [1]. This compound may be tested in head-to-head MTT assays alongside structurally characterized reference compounds (e.g., gefitinib, sorafenib) to establish its own IC50 profile and selectivity window versus normal hepatocytes. Any procurement should be conditional on supplier provision of an HPLC purity certificate ≥95%.

Negative Control Probe for 6-Ethyl Analog Structure-Activity Relationship Studies

In organizations investigating the SAR of 6-position substitution in 4-anilinoquinoline-3-carbonitriles, the 6-ethoxy compound may serve as a comparator to the 6-ethyl analog. Procurement would enable measurement of relative potency shifts in kinase enzymatic or cellular assays [1], provided both compounds are acquired from the same supplier, characterized for purity, and tested in parallel under identical assay conditions.

Quote Request

Request a Quote for 6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.